molecular formula C14H14FNO2S B5295579 N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide

N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B5295579
M. Wt: 279.33 g/mol
InChI Key: WNVAMAVELZMAJC-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a fluorophenyl group attached to a benzenesulfonamide moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3-fluoroaniline with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The fluorophenyl group can engage in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.

Major Products:

    Substitution Reactions: Products with various nucleophiles replacing the sulfonamide group.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antibacterial and antifungal agent. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis.

Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide involves the inhibition of enzymes involved in folic acid synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in folic acid synthesis and, consequently, bacterial growth.

Comparison with Similar Compounds

  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • N-(3-fluorophenyl)-N’-(2-thiazolyl)urea
  • N-ethylpentylone

Comparison:

  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide has a bromine atom instead of the dimethyl groups, which can affect its reactivity and biological activity.
  • N-(3-fluorophenyl)-N’-(2-thiazolyl)urea contains a thiazole ring, which imparts different pharmacological properties.
  • N-ethylpentylone is a synthetic cathinone with psychoactive properties, differing significantly in its application and mechanism of action.

N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide stands out due to its specific combination of a fluorophenyl group and a benzenesulfonamide moiety, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

N-(3-fluorophenyl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-10-6-7-14(8-11(10)2)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVAMAVELZMAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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